molecular formula C18H24F3N3O2 B5437038 N-isobutyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

N-isobutyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

Cat. No. B5437038
M. Wt: 371.4 g/mol
InChI Key: HVEBKQMCTZSVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide is a synthetic compound that has been widely used in scientific research. It is commonly referred to as TFB-TAP and belongs to the class of piperazine compounds. TFB-TAP has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

TFB-TAP acts as a selective dopamine D2 receptor antagonist and serotonin 5-HT1A receptor agonist. It has been found to have a high affinity for both receptors, which may contribute to its antipsychotic and anxiolytic effects. TFB-TAP has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
TFB-TAP has several biochemical and physiological effects, including the regulation of dopamine and serotonin neurotransmission, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation. TFB-TAP has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

TFB-TAP has several advantages for lab experiments, including its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. However, TFB-TAP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

TFB-TAP has several potential future directions, including the development of more potent and selective analogs, the investigation of its use in combination therapy for cancer, and the exploration of its neuroprotective effects in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Further research is needed to fully understand the potential of TFB-TAP in these areas.
Conclusion:
In conclusion, TFB-TAP is a synthetic compound that has been widely used in scientific research. It has several biochemical and physiological effects and has been found to have potential in the treatment of various diseases. The synthesis method of TFB-TAP has been optimized to increase the yield and purity of the compound. Further research is needed to fully understand the potential of TFB-TAP in drug discovery, neuropharmacology, and cancer research.

Synthesis Methods

TFB-TAP can be synthesized using several methods, but the most common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with isobutylamine to form 3-(trifluoromethyl)benzylisobutylamine. The resulting compound is then reacted with 2-oxo-N-(piperazin-2-yl)acetamide to form TFB-TAP. The synthesis of TFB-TAP has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

TFB-TAP has been used in several scientific research applications, including drug discovery, neuropharmacology, and cancer research. TFB-TAP has been found to have potent antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of schizophrenia and anxiety disorders. TFB-TAP has also been found to have anti-cancer properties, making it a potential candidate for the treatment of various cancers.

properties

IUPAC Name

N-(2-methylpropyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O2/c1-12(2)10-23-16(25)9-15-17(26)22-6-7-24(15)11-13-4-3-5-14(8-13)18(19,20)21/h3-5,8,12,15H,6-7,9-11H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEBKQMCTZSVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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